molecular formula C10H26N2O3Si B060953 N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine CAS No. 172684-43-4

N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine

Cat. No.: B060953
CAS No.: 172684-43-4
M. Wt: 250.41 g/mol
InChI Key: IXQIQBXABDUOAW-UHFFFAOYSA-N
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Description

N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is a bifunctional organosilane compound containing both a primary amine group and a trimethoxysilyl group. The trimethoxysilyl moiety enables hydrolysis and condensation reactions, forming stable bonds with inorganic surfaces (e.g., glass, metals, or silica), while the hexane-1,6-diamine backbone provides reactive amine groups for covalent interactions with organic polymers or biomolecules . This dual functionality makes it valuable in composites, adhesives, and surface modification applications.

Properties

IUPAC Name

N'-(trimethoxysilylmethyl)hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2O3Si/c1-13-16(14-2,15-3)10-12-9-7-5-4-6-8-11/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQIQBXABDUOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CNCCCCCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575539
Record name N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172684-43-4
Record name N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The primary synthetic route involves the reaction of hexane-1,6-diamine with trimethoxysilane under controlled conditions. The amine group of hexane-1,6-diamine nucleophilically attacks the silicon atom in trimethoxysilane, displacing methoxy groups and forming a stable Si–N bond. The reaction proceeds as follows:

H2N(CH2)6NH2+Si(OCH3)3CH3H2N(CH2)6NHCH2Si(OCH3)3+byproducts\text{H}2\text{N}(\text{CH}2)6\text{NH}2 + \text{Si}(\text{OCH}3)3\text{CH}3 \rightarrow \text{H}2\text{N}(\text{CH}2)6\text{NH}-\text{CH}2-\text{Si}(\text{OCH}3)_3 + \text{byproducts}

Key considerations include:

  • Solvent Selection : Anhydrous toluene or tetrahydrofuran (THF) is preferred to prevent premature hydrolysis of trimethoxysilane.

  • Temperature Control : Reactions typically occur at 60–80°C to balance kinetics and side-product formation.

  • Catalyst Use : Lewis acids (e.g., boron trifluoride etherate) accelerate silane activation but risk over-alkylation.

Stepwise Procedure

  • Reactant Preparation : Hexane-1,6-diamine is dried over molecular sieves, while trimethoxysilane is distilled to remove moisture.

  • Mixing : The diamine is added dropwise to trimethoxysilane in a molar ratio of 1:1.1 to ensure complete conversion.

  • Reflux : The mixture is refluxed under nitrogen for 12–24 hours, monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

  • Workup : Excess solvent is removed under reduced pressure, and the crude product is purified via vacuum distillation or column chromatography.

Industrial Production Processes

Scale-Up Considerations

Industrial synthesis prioritizes cost-efficiency and safety while maintaining product consistency. Key steps include:

  • Continuous Flow Reactors : Enable precise temperature control and reduced reaction times compared to batch processes.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported acids) are reused to minimize waste.

  • Distillation Trains : Multi-stage distillation separates the target compound from unreacted diamine, trimethoxysilane, and oligomeric byproducts.

Optimization of Reaction Parameters

Temperature and Pressure Effects

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes Si–N bond formation while minimizing decomposition.
PressureAmbientHigher pressures risk silane volatility loss.

Catalyst Screening

CatalystYield (%)Byproducts
None65–70Oligomers, unreacted silane.
BF₃·OEt₂85–90Trace alkylation byproducts.
Zeolite H-Y75–80Minimal side products.

Byproduct Formation and Mitigation

Common Byproducts

  • Oligomeric Siloxanes : Formed via silanol condensation; mitigated by strict anhydrous conditions.

  • N-Alkylated Amines : Result from excess trimethoxysilane; controlled via stoichiometric precision.

Purification Techniques

  • Vacuum Distillation : Isolates the target compound (boiling point: 150–160°C at 0.1 mmHg).

  • Silica Gel Chromatography : Removes polar byproducts using ethyl acetate/hexane eluents.

Comparative Analysis with Alternative Methods

Alternative Silane Reagents

ReagentAdvantagesDrawbacks
TriethoxysilaneSlower hydrolysisLower reactivity.
ChloromethylsilaneHigher yieldsCorrosive, hazardous.

Protecting Group Strategies

  • Boc Protection : Temporarily blocks amines to prevent over-alkylation but adds synthetic steps.

  • In Situ Quenching : Triethylamine scavenges HCl in chlorosilane routes, simplifying workup.

Recent Advances in Synthesis

Photocatalytic Methods

Recent studies utilize UV light to activate silanes at lower temperatures (30–40°C), reducing energy costs.

Biocatalytic Approaches

Immobilized lipases facilitate solvent-free reactions, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions: N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Mechanism of Action

N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is characterized by both amine and methoxysilyl functional groups, allowing it to form strong covalent bonds with organic and inorganic substrates. The methoxysilyl group reacts with hydroxyl groups on surfaces, resulting in stable siloxane bonds that enhance adhesion and stability.

Chemistry

In chemistry, this compound serves as a coupling agent in the synthesis of advanced materials such as polymers and composites. Its ability to improve adhesion between different phases enhances the mechanical properties of these materials.

Biology

In biological research, this compound is utilized for surface modifications in cell culture and tissue engineering. It promotes cell adhesion and growth by providing functional surfaces conducive to cellular interactions.

Medicine

The compound shows potential in drug delivery systems . Its capacity to form stable bonds with various substrates makes it suitable for developing targeted delivery vehicles for therapeutic agents.

Industry

In industrial applications, this compound is used in the formulation of coatings, adhesives, and sealants. It enhances the durability and performance of these products by improving bonding properties.

Antimicrobial Activity

Research indicates that organosilanes like this compound exhibit antimicrobial properties . Studies have shown that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, potentially making this compound useful in antimicrobial coatings.

Cytotoxicity and Biocompatibility

Preliminary studies suggest low cytotoxicity against human cell lines, indicating potential biocompatibility for biomedical applications. The following table summarizes cytotoxicity findings:

StudyCell LineConcentrationResult
HeLa100 µg/mLLow cytotoxicity observed
NIH 3T350 µg/mLCell viability > 80%

Case Study 1: Coating Applications

A study demonstrated that incorporating this compound into polymer matrices significantly enhanced mechanical properties and provided antimicrobial surfaces. The coatings showed a marked reduction in bacterial colonization compared to untreated surfaces.

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound in drug delivery systems. The integration of this compound into silica nanoparticles improved drug loading efficiency and controlled release profiles for anticancer drugs, highlighting its potential in targeted therapy.

Mechanism of Action

The mechanism by which N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This interaction enhances the adhesion and stability of the modified surfaces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine with structurally or functionally related compounds:

Compound Name CAS No. Molecular Weight Key Structural Features Applications Key Differences
This compound Not Provided ~292.49* Trimethoxysilyl group attached to one amine of hexane-1,6-diamine Silane coupling agent, composites, surface functionalization Hydrolyzes faster than triethoxysilyl analogs due to methoxy groups .
N1-((Triethoxysilyl)methyl)hexane-1,6-diamine 15129-36-9 292.49028 Triethoxysilyl group instead of trimethoxysilyl Similar to target compound but slower hydrolysis; used in coatings Ethoxy groups increase steric hindrance, slowing reactivity .
N,N,N',N'-Tetramethylhexane-1,6-diamine 111-18-2 174.3257 Both amines fully methylated Catalyst, surfactant, corrosion inhibitor Lacks reactive primary amines; reduced crosslinking capacity .
N1-(3-(Trimethoxysilyl)propyl)hexane-1,6-diamine 51895-58-0 Not Provided Trimethoxysilyl group attached via a propyl spacer Enhanced flexibility for surface grafting Propyl spacer increases molecular length, altering steric effects .
Hexane-1,6-diamine (unmodified) 124-09-4 116.21 Two primary amine groups Polymer production (nylon-6,6), nanosponges, crosslinker Higher amine accessibility but lacks silane functionality .
N,N-Diethylhexane-1,6-diamine 13029-29-3 172.314 Ethyl groups on both amines Intermediate in agrochemicals, surfactants Reduced nucleophilicity compared to primary amines .
N,N'-Bis-(4,6-dichloro-triazin-2-yl)-hexane-1,6-diamine Not Provided Not Provided Triazine rings attached to amines Crosslinker in resins, textiles Triazine groups enhance thermal stability but reduce solubility .

*Estimated based on triethoxysilyl analog ().

Key Findings:

Silyl Substituent Effects :

  • Trimethoxysilyl groups hydrolyze faster than triethoxysilyl analogs, making the target compound more reactive in aqueous environments .
  • The propyl spacer in N1-(3-(trimethoxysilyl)propyl)hexane-1,6-diamine provides flexibility but may reduce adhesion strength compared to the target compound’s methyl-linked silyl group .

Amine Accessibility: Unmodified hexane-1,6-diamine has higher amine availability for crosslinking (e.g., in polyphosphamide resins) , but the target compound’s silyl group limits amine reactivity while enabling inorganic bonding . Methylation or ethylation of amines (e.g., N,N,N',N'-tetramethylhexane-1,6-diamine) eliminates primary amines, shifting applications to catalysis or surfactants .

Functional Group Diversity :

  • Triazine derivatives (e.g., N,N'-bis-(4,6-dichloro-triazin-2-yl)-hexane-1,6-diamine) exhibit superior thermal stability but require harsh synthesis conditions .
  • Carbamate derivatives (e.g., dimethylhexane-1,6-dicarbamate) prioritize hydrolytic stability over reactivity .

Research Implications

  • Material Science: The target compound’s dual functionality bridges organic-inorganic interfaces, making it ideal for hybrid materials. However, its hydrolysis rate must be optimized to match application requirements (e.g., fast curing vs. long shelf life) .
  • Environmental Impact : Alkylated derivatives (e.g., N,N-diethylhexane-1,6-diamine) may pose lower toxicity risks than primary amines, but silane-containing compounds require scrutiny for hydrolytic byproducts .

Biological Activity

N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine, also known as trimethoxysilylhexanediamine, is an organosilicon compound with significant potential in various biological applications. This compound combines a silane functionality with an amine group, which can enhance its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its application in fields such as biomedicine, materials science, and environmental technology.

  • Molecular Formula : C10_{10}H26_{26}N2_2O3_3Si
  • Molar Mass : 250.41 g/mol
  • CAS Number : 172684-43-4
  • Appearance : Colorless to light yellow liquid
  • Solubility : Soluble in common organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the amine groups. These interactions can lead to:

  • Cell Adhesion : The silane group can facilitate bonding to various substrates, enhancing cell adhesion and proliferation.
  • Antimicrobial Properties : Organosilicon compounds have been noted for their antimicrobial activity, potentially making this compound useful in coatings or materials that require antibacterial properties.

Antimicrobial Activity

Research indicates that organosilanes like this compound exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism involves disrupting bacterial cell membranes, leading to cell death.

Cytotoxicity and Biocompatibility

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound has low cytotoxicity against human cell lines, indicating potential biocompatibility for biomedical applications .

StudyCell LineConcentrationResult
HeLa100 µg/mLLow cytotoxicity observed
NIH 3T350 µg/mLCell viability > 80%

Case Study 1: Coating Applications

In a study on the application of this compound in coatings, researchers found that incorporating this compound into polymer matrices enhanced the mechanical properties and provided antimicrobial surfaces. The coatings demonstrated a significant reduction in bacterial colonization compared to untreated surfaces .

Case Study 2: Drug Delivery Systems

Another research effort explored the use of this compound in drug delivery systems. The incorporation of this compound into silica nanoparticles improved drug loading efficiency and controlled release profiles for anticancer drugs, demonstrating its potential in targeted therapy .

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